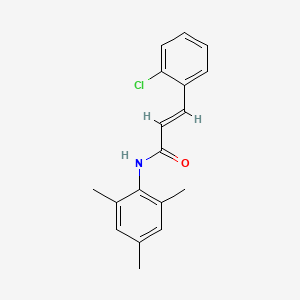

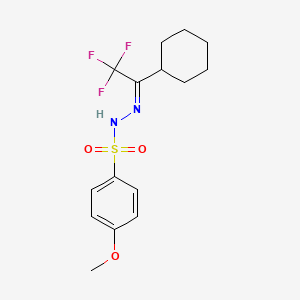

![molecular formula C18H19N3O3 B5587513 N-[2-(1H-苯并咪唑-2-基)乙基]-3,4-二甲氧基苯甲酰胺](/img/structure/B5587513.png)

N-[2-(1H-苯并咪唑-2-基)乙基]-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including molecules structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide, often involves condensation reactions. For example, a related compound was synthesized by condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under optimized conditions, achieving a yield of 75.2% (X. Bin, 2012).

Molecular Structure Analysis

N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine yielding a compound whose structure and conformation were determined by NMR and X-ray diffraction, providing insights into the molecular structure of benzimidazole derivatives (N. Raouafi et al., 2007).

Chemical Reactions and Properties

Aromatic polyimides were synthesized using diamines, including a derivative related to benzimidazole, demonstrating the versatility of benzimidazole derivatives in forming polymers with high thermal stability and solubility in organic solvents (M. Butt et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives can be inferred from studies on similar compounds, which are found to be soluble in most organic solvents such as DMSO, DMF, and exhibit high thermal stability, with degradation temperatures ranging significantly depending on the specific structure and substituents involved.

Chemical Properties Analysis

The chemical properties of such compounds can be complex, involving multiple protonation processes in aqueous acids media, as explored in the spectrophotometric study of protonation processes of N-[1-(benzimidazol)-1-yl]methylbenzamide derivatives (U. N. Perisic-Janjic et al., 2000).

科学研究应用

聚合物合成和表征

研究人员已使用新型二胺(包括与苯并咪唑衍生物相关的二胺)开发出新的芳香族聚酰亚胺。这些聚酰亚胺在有机溶剂中表现出较高的溶解度,并显示出显著的热稳定性,其降解温度范围为 240°C 至 550°C。这些聚合物的比热容和最大降解温度已得到详细说明,突显了它们在高性能应用中的潜力 (Butt 等人,2005)。

催化

苯并咪唑衍生物已被用作 Ru(II) 络合物中 N-杂环卡宾的前体。这些络合物在醇与环胺的烷基化中表现出优异的活性,展示了它们在合成化学和潜在工业应用中的效用 (Öznur Doğan Ulu 等人,2017)。

DNA 结合研究

已研究含有双(苯并咪唑-2-基甲基)苯胺衍生物的银(I)络合物的 DNA 结合特性。这些络合物以插入模式与 DNA 结合,并表现出抗氧化活性,表明它们在药物化学和治疗剂方面的潜在应用 (胡露武等人,2014)。

农业应用

在农业中,已将苯并咪唑衍生物(如多菌灵)掺入固体脂质纳米颗粒和聚合物纳米胶囊中以实现缓释。这种方法提高了杀菌剂的有效性,降低了环境毒性,并为植物病害管理提供了一种新策略 (E. Campos 等人,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)18(22)19-10-9-17-20-13-5-3-4-6-14(13)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSHFBNOQYCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)